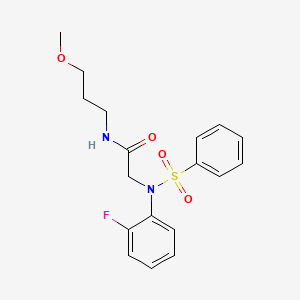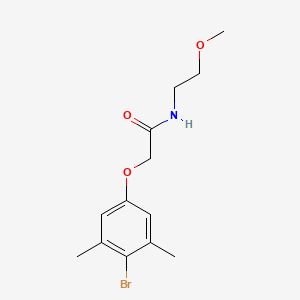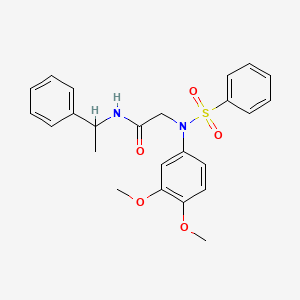
N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide, also known as Compound A, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential use in treating various diseases.
Mécanisme D'action
N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide A inhibits the activity of a protein called glyceraldehyde 3-phosphate dehydrogenase (GAPDH). GAPDH is involved in various cellular processes, including glycolysis, DNA repair, and apoptosis. Inhibition of GAPDH by this compound A leads to a decrease in glycolysis, an increase in oxidative stress, and ultimately, cell death.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. Inhibition of GAPDH by this compound A leads to a decrease in ATP production, an increase in reactive oxygen species (ROS) production, and ultimately, cell death. Additionally, this compound A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide A is its specificity for GAPDH. This allows for targeted inhibition of GAPDH without affecting other cellular processes. However, one limitation of this compound A is its potential toxicity. High concentrations of this compound A have been shown to be toxic to cells, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide A. One direction is to further investigate its potential use in treating cancer. Another direction is to study its effects on other diseases, such as cardiovascular disease and diabetes. Additionally, further research is needed to determine the optimal dosage and toxicity of this compound A.
Méthodes De Synthèse
N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide A can be synthesized using a three-step process. The first step involves the reaction of 2-fluoroaniline with 3-methoxypropylamine to form N-(2-fluorophenyl)-N-(3-methoxypropyl)amine. The second step involves the reaction of N-(2-fluorophenyl)-N-(3-methoxypropyl)amine with phenylsulfonyl chloride to form N-(2-fluorophenyl)-N-(3-methoxypropyl)-N-(phenylsulfonyl)amine. Finally, the third step involves the reaction of N-(2-fluorophenyl)-N-(3-methoxypropyl)-N-(phenylsulfonyl)amine with glycine to form this compound.
Applications De Recherche Scientifique
N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide A has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. One study found that this compound A inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. Another study found that this compound A reduced inflammation in mice with colitis by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound A has been shown to improve cognitive function in mice with Alzheimer's disease.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-25-13-7-12-20-18(22)14-21(17-11-6-5-10-16(17)19)26(23,24)15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZFJOWIWJPVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN(C1=CC=CC=C1F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-propylpentanamide](/img/structure/B4998803.png)
![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-1H-benzimidazole](/img/structure/B4998815.png)
![[1-(4-bromophenyl)ethyl]formamide](/img/structure/B4998828.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine](/img/structure/B4998836.png)
![4-bromo-N-(2,2,2-trichloro-1-{[(mesitylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B4998840.png)


![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(3-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B4998864.png)
![5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4998874.png)
![N-[2-(2-oxo-1-imidazolidinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4998880.png)

![2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl (2,5-dioxo-1-pyrrolidinyl)acetate](/img/structure/B4998890.png)
![N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4998907.png)